WAY-100635 maleate

Descripción

Propiedades

IUPAC Name |

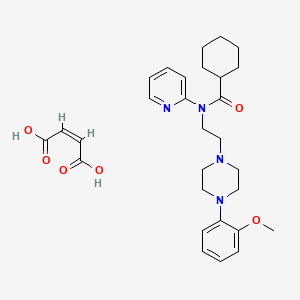

(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O2.C4H4O4/c1-31-23-12-6-5-11-22(23)28-18-15-27(16-19-28)17-20-29(24-13-7-8-14-26-24)25(30)21-9-3-2-4-10-21;5-3(6)1-2-4(7)8/h5-8,11-14,21H,2-4,9-10,15-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGAHNVCEFUYOV-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCCCC4.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474703 | |

| Record name | WAY-100635 maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634908-75-1 | |

| Record name | WAY-100635 maleate salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

WAY-100635 Maleate: A Technical Guide to its Mechanism of Action

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the mechanism of action of WAY-100635 maleate, a pivotal research tool in neuroscience. Initially characterized as a highly selective and potent "silent" antagonist of the serotonin 1A (5-HT1A) receptor, subsequent findings have revealed a more complex pharmacological profile, most notably its potent agonist activity at the dopamine D4 receptor. This guide synthesizes key findings, presents quantitative data in a structured format, details common experimental protocols, and visualizes the associated signaling pathways and workflows to provide a comprehensive understanding of this compound.

Primary and Secondary Pharmacological Targets

WAY-100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide) is a phenylpiperazine derivative that has been instrumental in elucidating the function of the 5-HT1A receptor system.[1] However, its utility as a selective tool is nuanced by its significant affinity and functional activity at the dopamine D4 receptor.

5-HT1A Receptor: Silent Antagonism

The primary and most widely recognized mechanism of action for WAY-100635 is its potent and selective antagonism of the 5-HT1A receptor.[1][2] It is classified as a "silent" antagonist, meaning it binds to the receptor with high affinity but possesses no intrinsic agonist or partial agonist activity.[1][3][4] Its antagonism has been demonstrated in a variety of in vitro and in vivo models.[1][4]

Functionally, WAY-100635 blocks the effects of 5-HT1A agonists like 8-OH-DPAT. For instance, it prevents agonist-induced inhibition of neuronal firing in the dorsal raphe nucleus and antagonizes behavioral syndromes and hypothermia induced by 8-OH-DPAT in rodents.[1] By blocking the somatodendritic 5-HT1A autoreceptors on serotonergic neurons, WAY-100635 can disinhibit these neurons, leading to an increase in their firing rate and subsequent serotonin release in terminal fields.[5][6]

Dopamine D4 Receptor: Potent Agonism

Quantitative Binding and Functional Data

The pharmacological profile of WAY-100635 is defined by its binding affinities (Ki, Kd) and functional potencies (IC50, EC50) at various receptors. The data below is compiled from studies using rat and human recombinant systems.

Table 1: Binding Affinity and Functional Potency of WAY-100635 at the 5-HT1A Receptor

| Parameter | Value | Species/Tissue | Notes | Reference |

| Ki | 0.39 nM | HEK293 Cells | [2] | |

| Ki | 0.84 nM | Rat | [8] | |

| IC50 | 0.91 nM | HEK293 Cells | [2] | |

| IC50 | 1.35 nM | Rat Hippocampus | Displacement of [3H]8-OH-DPAT | [4] |

| IC50 | 2.2 nM | Rat | [8] | |

| pIC50 | 8.87 | Rat Hippocampus | [1][3] | |

| Kd | 0.37 nM | Rat Hippocampus | Using [3H]WAY-100635 | [11] |

| Kd | 87 pM | Rat Hippocampus | Using [3H]WAY-100635 | [12] |

| pA2 | 9.71 | Guinea-Pig Ileum | Functional antagonism | [1] |

Table 2: Binding Affinity and Functional Potency of WAY-100635 at Dopamine Receptors

| Receptor | Parameter | Value | Species/Tissue | Notes | Reference |

| Dopamine D4.2 | Ki | 16 nM | Recombinant | [2][10] | |

| Dopamine D4.4 | Ki | 3.3 nM | HEK-D4.4 Cells | [2][10] | |

| Dopamine D4.2 | Kd | 2.4 nM | Recombinant | Using [3H]WAY-100635 | [2][10] |

| Dopamine D4.4 | EC50 | 9.7 nM | HEK-D4.4 Cells | Full agonist activity | [2][10] |

| Dopamine D2L | Ki | 940 nM | Recombinant | [2][10] | |

| Dopamine D2L | Ki | 420 nM | HEK-D2L Cells | Weak antagonist activity | [10] |

| Dopamine D3 | Ki | 370 nM | Recombinant | [2][10] |

Table 3: Selectivity Profile of WAY-100635

| Receptor | Parameter | Value (pIC50 or Ki) | Notes | Reference |

| 5-HT1A | pIC50 | 8.9 | High affinity | [1][2] |

| Dopamine D4 | Ki | 3.3 - 16 nM | High affinity agonist | [2][10] |

| α1-adrenergic | pIC50 | 6.6 | Moderate affinity | [2] |

| Other 5-HT Subtypes | Ki | >100-fold lower affinity | Highly selective over other 5-HT subtypes | [1][8] |

Signaling Pathways

WAY-100635 modulates two distinct G-protein coupled receptor (GPCR) pathways through its dual mechanism of action.

Antagonism of 5-HT1A Receptor Signaling

The 5-HT1A receptor couples to inhibitory Gi/o proteins. Agonist binding typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. WAY-100635 binds to the receptor but does not initiate this cascade; instead, it competitively blocks serotonin (5-HT) or other agonists from binding and activating the receptor.

Caption: WAY-100635 blocks 5-HT from activating the inhibitory Gi/o pathway.

Agonism of Dopamine D4 Receptor Signaling

Similar to the 5-HT1A receptor, the dopamine D4 receptor is also coupled to inhibitory Gi/o proteins. As a full agonist, WAY-100635 binds to and activates the D4 receptor, initiating the same downstream cascade: inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels.

Caption: WAY-100635 acts as an agonist, activating the D4 receptor Gi/o pathway.

Key Experimental Protocols

The characterization of WAY-100635 relies on several standard pharmacological assays.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of WAY-100635 for a target receptor by measuring how effectively it competes with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of WAY-100635 at 5-HT1A receptors.

Materials:

-

Radioligand: [3H]8-OH-DPAT (an agonist) or [3H]WAY-100635 (an antagonist).[1][11]

-

Membrane Preparation: Homogenized tissue from a receptor-rich brain region (e.g., rat hippocampus) or cells expressing the receptor.[1][11]

-

Test Compound: this compound at various concentrations.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., GF/C) and a cell harvester.[13]

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize tissue in cold lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.[13]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of unlabeled WAY-100635.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[13]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[14]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of WAY-100635 to generate a competition curve. Calculate the IC50 value (the concentration of WAY-100635 that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Caption: Workflow for a competitive radioligand binding assay.

[35S]GTPγS Binding Assay

This is a functional assay that measures G-protein activation, allowing for the differentiation of agonists, antagonists, and inverse agonists.[15][16]

Objective: To determine the functional activity of WAY-100635 at the dopamine D4 receptor.

Materials:

-

Radioligand: [35S]GTPγS (a non-hydrolyzable GTP analog).

-

Membrane Preparation: From cells expressing the D4 receptor.

-

Test Compound: WAY-100635 at various concentrations.

-

Assay Buffer: Containing MgCl2 and GDP.

-

Other reagents: Agonist for control (e.g., quinpirole).

Methodology:

-

Assay Setup: Pre-incubate receptor membranes with varying concentrations of WAY-100635 in the assay buffer containing GDP.

-

Initiate Reaction: Add [35S]GTPγS to start the binding reaction. Agonist binding to the receptor facilitates the exchange of GDP for GTP (or [35S]GTPγS) on the Gα subunit.[15][17]

-

Incubation: Incubate for a set period at a controlled temperature (e.g., 30°C).

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Counting and Analysis: Measure the amount of [35S]GTPγS bound to the G-proteins on the filter. Plot the stimulated binding against the log concentration of WAY-100635 to determine its EC50 (potency) and Emax (efficacy) as an agonist. To test for antagonist activity (e.g., at the 5-HT1A receptor), WAY-100635 would be tested for its ability to block the stimulation caused by a known agonist.

Caption: Workflow for a [35S]GTPγS functional binding assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[18][19]

Objective: To measure the effect of systemic WAY-100635 administration on serotonin and dopamine levels in the nucleus accumbens or prefrontal cortex.

Materials:

-

Stereotaxic apparatus for surgery.

-

Microdialysis probe and guide cannula.

-

Syringe pump and fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

Analytical system (e.g., HPLC with electrochemical detection).

Methodology:

-

Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).[20] Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion & Baseline: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[18] After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Drug Administration: Administer WAY-100635 (e.g., via intraperitoneal injection).

-

Sample Collection: Continue collecting dialysate samples to measure changes in neurotransmitter levels post-injection.

-

Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, serotonin) and their metabolites in the dialysate samples using a sensitive analytical method like HPLC-ED.[21]

-

Data Interpretation: The results would show, for example, if blocking 5-HT1A autoreceptors with WAY-100635 leads to an increase in serotonin release. The D4 agonist effect could concurrently modulate dopamine release, illustrating the compound's complex in vivo profile.[22][23]

Caption: Key steps of an in vivo microdialysis experiment.

Conclusion

This compound is a pharmacologically complex molecule. While it remains a gold standard antagonist for studying the 5-HT1A receptor due to its high affinity and lack of intrinsic activity at this site, its potent agonist action at the dopamine D4 receptor cannot be overlooked.[7][10] Researchers and drug development professionals must account for this dual mechanism of action in the design of experiments and the interpretation of results. The use of appropriate controls and complementary assays is essential to dissect the relative contributions of 5-HT1A antagonism and D4 agonism to the overall observed physiological or behavioral effects of WAY-100635.

References

- 1. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The silent and selective 5-HT1A antagonist, WAY 100635, produces via an indirect mechanism, a 5-HT2A receptor-mediated behaviour in mice during the day but not at night. Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WAY-100635 - Wikipedia [en.wikipedia.org]

- 8. WAY 100635 maleate | 5-HT1A Receptor Antagonists: R&D Systems [rndsystems.com]

- 9. WAY-100635 is a potent dopamine D4 receptor agonist - ProQuest [proquest.com]

- 10. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterisation of the binding of [3H]WAY-100635, a novel 5-hydroxytryptamine1A receptor antagonist, to rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kirj.ee [kirj.ee]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. um.edu.mt [um.edu.mt]

- 20. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 22. The selective serotonin(1A)-receptor antagonist WAY 100635 blocks behavioral stimulating effects of cocaine but not ventral striatal dopamine increase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The 5-HT1A receptor antagonist WAY-100635 decreases motor/exploratory behaviors and nigrostriatal and mesolimbocortical dopamine D2/3 receptor binding in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-100635 Maleate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of WAY-100635 maleate, a potent and selective 5-HT1A receptor antagonist and dopamine D4 receptor agonist.[1][2][3][4] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed methodologies, data presentation, and visualization of key processes.

Chemical and Physical Properties

This compound, with the chemical name N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate, is a well-characterized research chemical.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C25H34N4O2 · C4H4O4 | [1][5] |

| Molecular Weight | 538.64 g/mol | [1][5] |

| CAS Number | 1092679-51-0 | [1][5] |

| Appearance | Off-white solid | [6] |

| Purity (by HPLC) | ≥97% | [6] |

| Solubility | Soluble in water to 50 mM | [6][7] |

| Storage | Desiccate at room temperature or 2-8°C | [5][6] |

Synthesis of this compound

The synthesis of WAY-100635 has been reported in the scientific literature, with key contributions from Mensonides-Harsema et al. (2000) and Zhuang et al. (1994).[1][5] While specific, step-by-step protocols for the maleate salt formation are proprietary to various suppliers, a general synthetic approach can be outlined based on published methods for the free base and related analogs.

General Synthetic Scheme

The synthesis of WAY-100635 typically involves a multi-step process. A common strategy is the acylation of a key amine intermediate with cyclohexanecarbonyl chloride. The amine intermediate itself is prepared by reacting 1-(2-methoxyphenyl)piperazine with a suitable N-(2-pyridyl)ethylamine derivative. The final step involves the formation of the maleate salt by treating the free base with maleic acid.

Experimental Protocol (Representative)

The following is a representative, generalized protocol for the synthesis of WAY-100635 free base, which would then be converted to the maleate salt. Note: This is a generalized procedure and should be optimized for specific laboratory conditions.

Step 1: Synthesis of N-(2-aminoethyl)-N-(2-pyridyl)amine

-

A solution of 2-aminopyridine and a suitable protected 2-bromoethylamine derivative are reacted in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile).

-

The reaction mixture is heated under reflux for several hours and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After completion, the reaction is worked up by extraction and purified by column chromatography to yield the protected intermediate.

-

The protecting group is then removed under appropriate conditions to yield N-(2-aminoethyl)-N-(2-pyridyl)amine.

Step 2: Synthesis of 1-(2-methoxyphenyl)-4-(2-(N-(2-pyridyl)amino)ethyl)piperazine

-

N-(2-aminoethyl)-N-(2-pyridyl)amine is reacted with 1-(2-methoxyphenyl)piperazine via reductive amination or nucleophilic substitution.

-

The reaction progress is monitored by TLC or LC-MS.

-

The product is isolated and purified by column chromatography.

Step 3: Synthesis of WAY-100635 (free base)

-

To a solution of 1-(2-methoxyphenyl)-4-(2-(N-(2-pyridyl)amino)ethyl)piperazine in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine), cyclohexanecarbonyl chloride is added dropwise at 0°C.

-

The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

-

The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography to yield WAY-100635 free base.

Step 4: Formation of this compound

-

WAY-100635 free base is dissolved in a suitable solvent (e.g., ethanol or isopropanol).

-

A solution of maleic acid (1 equivalent) in the same solvent is added dropwise with stirring.

-

The resulting precipitate is collected by filtration, washed with a cold solvent, and dried under vacuum to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are the key analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound.

-

Method: A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water containing a small amount of trifluoroacetic acid.

-

Detection: UV detection at a wavelength of 254 nm.

-

Expected Result: A single major peak corresponding to this compound, with a purity of ≥97%.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure of the molecule.

-

¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons of the methoxyphenyl and pyridinyl rings, the methylene protons of the piperazine and ethyl bridge, and the aliphatic protons of the cyclohexyl ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule, confirming the carbon skeleton.

Table of Representative NMR Data (in CDCl₃, shifts in ppm):

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic-H | 6.8 - 8.2 (m) | 110 - 160 |

| OCH₃ | 3.8 (s) | 55.5 |

| Piperazine-H | 2.6 - 3.2 (m) | 45 - 55 |

| Ethyl-H | 2.8 - 3.8 (m) | 35 - 50 |

| Cyclohexyl-H | 1.2 - 2.5 (m) | 25 - 45 |

| C=O | - | ~175 |

| Maleate (=CH) | 6.2 (s) | ~130 |

| Maleate (COOH) | - | ~168 |

Note: This is representative data and actual shifts may vary. Experimental data should be obtained for confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Method: Electrospray ionization (ESI) is a common technique.

-

Expected Result: A peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 423.57.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Method: The sample is typically analyzed as a KBr pellet.

-

Expected Result: Characteristic absorption bands for the C=O stretch of the amide, C-N stretching, C-O stretching of the ether, and aromatic C-H stretching.

Table of Representative IR Data (cm⁻¹):

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2950 |

| C=O Stretch (amide) | 1630 - 1680 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1000 - 1350 |

| C-O Stretch (ether) | 1000 - 1300 |

Note: This is representative data and actual peak positions may vary.

Biological Activity and Signaling Pathway

WAY-100635 is a potent and selective antagonist of the 5-HT1A receptor with a pIC50 of 8.87.[8] It also acts as a full agonist at the D4 receptor.[4] Its high affinity and selectivity for the 5-HT1A receptor make it a valuable tool for studying the serotonergic system.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase.[1][5] Antagonism of this receptor by WAY-100635 blocks the downstream signaling cascade initiated by serotonin (5-HT).

Experimental Workflow

The synthesis and characterization of this compound follow a standard workflow for organic synthesis.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers working with this important pharmacological tool. Adherence to detailed experimental procedures and thorough analytical characterization are crucial for obtaining high-quality, reliable results in research and development.

References

- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. WAY 100635 maleate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]

- 4. WAY-100635 - Wikipedia [en.wikipedia.org]

- 5. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

WAY-100635 Maleate: A Comprehensive Technical Guide to its Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity profile of WAY-100635 maleate, a potent and selective 5-HT1A receptor antagonist. This document consolidates key quantitative data, details common experimental protocols, and visualizes critical pathways and workflows to support research and development efforts in neuropharmacology.

Core Data Presentation: Binding Affinity and Selectivity

WAY-100635 is a widely utilized research tool due to its high affinity for the serotonin 1A (5-HT1A) receptor.[1] Initially considered a highly selective "silent" antagonist, subsequent studies have revealed significant affinity for the dopamine D4 receptor, where it acts as a full agonist.[1][2] This dual activity is a critical consideration in experimental design and data interpretation.

Table 1: Binding Affinity of WAY-100635 at Serotonin and Dopamine Receptors

| Receptor | Ligand/Assay Condition | Ki (nM) | IC50 (nM) | pIC50 | Apparent pA2 | Species | Reference |

| 5-HT1A | Displacement of [3H]8-OH-DPAT | 1.35 | 8.87 | Rat (hippocampus) | [3][4] | ||

| 5-HT1A | 0.39 | 0.91 | 8.9 | 9.71 | [5][6] | ||

| 5-HT1A | 0.84 | 2.2 | Rat | [7] | |||

| Dopamine D2L | 940 | [2][5][6] | |||||

| Dopamine D3 | 370 | [2][5][6] | |||||

| Dopamine D4.2 | 16 | [2][5][6] | |||||

| Dopamine D4.4 | 3.3 | [5][6] |

Table 2: Selectivity Profile of WAY-100635 Across Various Neurotransmitter Receptors

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT1A | 2.2 | [8] |

| 5-HT2A | 6260 | [8] |

| 5-HT2B | 24 | [8] |

| 5-HT7 | >10,000 | [8] |

| α1A-Adrenergic | 20 | [8] |

| α1B-Adrenergic | 322 | [8] |

| Dopamine D4 | 16 | [8] |

As the data indicates, WAY-100635 exhibits over 100-fold selectivity for the 5-HT1A receptor over a range of other serotonin receptor subtypes and other major central nervous system receptors.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the binding of WAY-100635.

Radioligand Binding Assay: Displacement of [3H]8-OH-DPAT

This assay determines the affinity of a competing non-labeled ligand (WAY-100635) for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand ([3H]8-OH-DPAT) from the receptor.

Materials:

-

Rat hippocampal membranes

-

[3H]8-OH-DPAT (radioligand)

-

This compound (unlabeled competitor)

-

Incubation Buffer: 50 mM Tris-HCl (pH 7.4)

-

Wash Buffer: Ice-cold 50 mM Tris-HCl

-

Glass fiber filters (e.g., GF/B)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and large debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and recentrifugation. Finally, resuspend the pellet in the incubation buffer.

-

Assay Setup: In a series of tubes, add a constant concentration of [3H]8-OH-DPAT and varying concentrations of WAY-100635.

-

Incubation: Add the prepared rat hippocampal membranes to each tube to initiate the binding reaction. Incubate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 45 minutes).[9]

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the bound from the free radioligand.[9]

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]8-OH-DPAT against the logarithm of the concentration of WAY-100635. Use non-linear regression analysis to determine the IC50 value, which is the concentration of WAY-100635 that inhibits 50% of the specific binding of [3H]8-OH-DPAT. The Ki value can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway of the 5-HT1A Receptor

The 5-HT1A receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates an intracellular signaling cascade. As a silent antagonist, WAY-100635 binds to the receptor but does not initiate this cascade; instead, it blocks agonists from binding.

Caption: 5-HT1A Receptor Signaling Cascade.

Experimental Workflow for Determining Binding Affinity

The following diagram outlines the typical workflow for a radioligand displacement assay.

Caption: Radioligand Displacement Assay Workflow.

References

- 1. WAY-100635 - Wikipedia [en.wikipedia.org]

- 2. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. rndsystems.com [rndsystems.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]

WAY-100635 Maleate: A Comprehensive Technical Guide to a Silent 5-HT1A Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of WAY-100635 maleate, a potent and selective silent antagonist of the serotonin 1A (5-HT1A) receptor. This document details its binding profile, functional activity, and in vivo effects, supported by structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Introduction

WAY-100635, chemically known as N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide, is a foundational tool in neuroscience research for its high affinity and selectivity for the 5-HT1A receptor.[1] Unlike partial agonists, WAY-100635 is a "silent" antagonist, meaning it exhibits no intrinsic efficacy at the 5-HT1A receptor.[1][2] This property makes it an invaluable pharmacological probe for elucidating the physiological and pathological roles of the 5-HT1A receptor system.

Quantitative Pharmacological Profile

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, functional potency, and selectivity.

Table 1: In Vitro Binding Affinity of WAY-100635

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| pIC50 | 8.87 | Rat Hippocampal Membranes | [3H]8-OH-DPAT | [1] |

| IC50 | 1.35 nM | Rat Hippocampus | [3H]8-OH-DPAT | [3] |

| IC50 | 0.91 nM | Not Specified | Not Specified | [4] |

| IC50 | 2.2 nM | Rat 5-HT1A Receptors | Not Specified | [5] |

| Ki | 0.39 nM | Not Specified | Not Specified | [4] |

| Ki | 0.84 nM | Rat 5-HT1A Receptors | Not Specified | [5] |

| Kd | 0.10 nM | Rat Brain Membranes | [3H]WAY-100635 | [6] |

Table 2: Functional Antagonist Activity of WAY-100635

| Parameter | Value | Assay | Agonist | Reference |

| Apparent pA2 | 9.71 | Isolated Guinea-Pig Ileum | 5-Carboxamidotryptamine | [1] |

Table 3: Selectivity Profile of WAY-100635

| Receptor Subtype | Binding Affinity (nM) | Notes | Reference |

| 5-HT1A | 0.39 (Ki) | High affinity | [4] |

| α1-adrenergic | pIC50 = 6.6 | Over 100-fold lower affinity than for 5-HT1A | [4] |

| Dopamine D2L | 940 (Ki) | Low affinity | [4] |

| Dopamine D3 | 370 (Ki) | Low affinity | [4] |

| Dopamine D4.2 | 16 (Ki) | Moderate affinity; potent agonist activity | [4] |

| Dopamine D4.4 | 3.3 (Ki) | High affinity; potent agonist activity | [4] |

Table 4: In Vivo Efficacy of WAY-100635

| Behavioral Model | Species | Effect | Minimum Effective Dose (s.c.) | ID50 (s.c.) | Reference |

| 8-OH-DPAT-induced Behavioral Syndrome | Rat | Antagonism | 0.003 mg/kg | 0.01 mg/kg | [2] |

| 8-OH-DPAT-induced Behavioral Syndrome | Guinea Pig | Antagonism | - | 0.01 mg/kg | [2] |

| 8-OH-DPAT-induced Hypothermia | Mouse | Blockade | - | 0.01 mg/kg | [2] |

| 8-OH-DPAT-induced Hypothermia | Rat | Blockade | - | 0.01 mg/kg | [2] |

| Novel Object Exploration | Rat | Increased investigatory response | 0.01-0.05 mg/kg | - | [7] |

| Psilocin-induced Behavioral Response | Mouse | Attenuation of psilocin's effects | - | - | [8] |

Signaling Pathways and Experimental Workflows

Visualizations of the 5-HT1A receptor signaling pathway and a typical experimental workflow for characterizing a novel 5-HT1A ligand are provided below using the DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. WAY 100635 maleate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]

- 6. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Behavior selectively elicited by novel stimuli: modulation by the 5-HT1A agonist 8-OHDPAT and antagonist WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

WAY-100635: A Comprehensive Technical Guide on its Discovery, History, and Dual Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

WAY-100635, a piperazine derivative, has traversed a significant arc in pharmacological research, initially lauded as a highly selective and silent antagonist for the serotonin 1A (5-HT1A) receptor. This property positioned it as a critical tool for elucidating the role of the 5-HT1A receptor in various physiological and pathological processes. However, subsequent investigations unveiled a more complex pharmacological profile, revealing its potent agonist activity at the dopamine D4 receptor. This dual activity has necessitated a re-evaluation of earlier studies that assumed its singular mechanism of action and has opened new avenues for research into its potential therapeutic applications. This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and detailed pharmacology of WAY-100635, including its synthesis, binding characteristics, and the signaling pathways it modulates.

Discovery and Historical Development

The development of WAY-100635, chemically known as N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide, emerged from the quest for a truly selective 5-HT1A receptor antagonist.[1] Prior to its discovery, the field was reliant on compounds with partial agonist activity or poor selectivity, which hampered the precise understanding of 5-HT1A receptor function.

Initial Promise as a Selective 5-HT1A Antagonist:

In the mid-1990s, WAY-100635 was introduced as a groundbreaking research tool. It was characterized as a "silent" antagonist, meaning it possessed high affinity for the 5-HT1A receptor without any intrinsic agonist activity.[1] Early studies demonstrated its ability to potently and selectively displace the binding of 5-HT1A agonists like [3H]8-OH-DPAT in rat brain tissues.[1][2] Its high selectivity was a significant advancement, showing over 100-fold greater affinity for the 5-HT1A receptor compared to other serotonin receptor subtypes and various other neurotransmitter receptors.[1][2]

The Paradigm Shift: Uncovering Dopamine D4 Agonism:

Chemical Synthesis

The synthesis of WAY-100635 can be achieved through a multi-step process. A representative, non-radiosynthesis approach is outlined below.

Experimental Protocol: Synthesis of WAY-100635

-

Step 1: Synthesis of N-2-[2-{4-(2-Methoxyphenyl)-1-piperazinyl}ethyl]amidopyridine.

-

A mixture of 1-(2-methoxyphenyl)piperazine and potassium carbonate (K2CO3) in dimethylformamide (DMF) is heated.

-

After cooling, a solution of 2-(chloroacetyl)amidopyridine in DMF and sodium iodide (NaI) is added to the mixture.

-

The reaction mixture is heated again and then cooled.

-

The product is extracted with ethyl acetate, washed with water, and dried.

-

Purification is performed using flash column chromatography to yield N-2-[2-{4-(2-Methoxyphenyl)-1-piperazinyl}ethyl]amidopyridine as a pale yellow oil.[4]

-

-

Step 2: Reduction to N-2-[2-{4-(2-Methoxyphenyl)-1-piperazinyl}ethyl]-N-(2-pyridinyl)amine (WAY-100634).

-

The product from Step 1 is dissolved in dry tetrahydrofuran (THF).

-

Lithium aluminum hydride (LiAlH4) in THF is slowly added at 0°C.

-

The mixture is stirred at room temperature under an inert atmosphere.

-

The reaction is quenched with saturated aqueous ammonium chloride (NH4Cl).

-

The product is extracted with ethyl acetate, washed, dried, and purified by flash column chromatography to yield the intermediate amine, WAY-100634.[4]

-

-

Step 3: Acylation to form WAY-100635.

-

To a stirred solution of the amine from Step 2 (WAY-100634) in a suitable solvent such as diethyl ether, cyclohexanecarbonyl chloride is added.

-

The reaction mixture is stirred, and then washed sequentially with dilute hydrochloric acid, dilute sodium hydroxide, and water.

-

The organic layer is dried, and the solvent is removed.

-

The resulting residue is recrystallized to yield N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide (WAY-100635).[5]

-

Pharmacological Profile: A Tale of Two Receptors

The pharmacological identity of WAY-100635 is defined by its high-affinity interactions with both the 5-HT1A and dopamine D4 receptors.

Binding Affinity

WAY-100635 exhibits high affinity for the 5-HT1A receptor, consistently demonstrating nanomolar and even sub-nanomolar binding constants in various assays. Its affinity for the dopamine D4 receptor is also in the low nanomolar range, while it displays significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.

Table 1: Binding Affinity of WAY-100635 for 5-HT1A and Dopamine Receptors

| Receptor Subtype | Ligand/Assay | Species | Tissue/Cell Line | Parameter | Value (nM) | Reference(s) |

| 5-HT1A | [3H]WAY-100635 | Rat | Hippocampal Membranes | Kd | 0.10 | [6] |

| [3H]8-OH-DPAT Displacement | Rat | Hippocampal Membranes | IC50 | 1.35 | [1] | |

| [3H]8-OH-DPAT Displacement | Rat | Hippocampal Membranes | pIC50 | 8.87 | [2] | |

| [3H]WAY-100635 | Human | Hippocampus | Kd | 1.1 | [7] | |

| Dopamine D2L | NIMH PDSP Screen | - | HEK 293 Cells | Ki | 940 | [3] |

| Dopamine D3 | NIMH PDSP Screen | - | HEK 293 Cells | Ki | 370 | [3] |

| Dopamine D4.2 | NIMH PDSP Screen | - | HEK 293 Cells | Ki | 16 | [3] |

| Dopamine D4.4 | [3H]WAY-100635 | - | HEK 293 Cells | Kd | 2.4 | [3] |

| Radioligand Binding | - | HEK 293 Cells | Ki | 3.3 | [3] |

Table 2: Functional Activity of WAY-100635

| Receptor Subtype | Functional Assay | Cell Line | Parameter | Value (nM) | Activity | Reference(s) |

| Dopamine D4.4 | cAMP Inhibition | HEK-D4.4 Cells | EC50 | 9.7 | Full Agonist | [3] |

Signaling Pathways

WAY-100635's dual pharmacology translates to distinct effects on intracellular signaling cascades.

5-HT1A Receptor Antagonism:

5-HT1A receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o). Activation of these receptors by serotonin typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As a silent antagonist, WAY-100635 binds to the 5-HT1A receptor but does not initiate this signaling cascade. Instead, it blocks the binding of serotonin and other agonists, thereby preventing the downstream inhibitory effects on cAMP production.

References

- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioorg.org [bioorg.org]

- 5. prepchem.com [prepchem.com]

- 6. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Chemical Properties of WAY-100635 Maleate Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-100635, chemically known as N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide, is a potent and highly selective antagonist of the serotonin 1A (5-HT1A) receptor.[1][2][3][4][5][6][7][8][9] It is a widely utilized tool in neuroscience research to investigate the physiological and pathological roles of the 5-HT1A receptor system. This technical guide provides a comprehensive overview of the chemical properties of its maleate salt, including its physicochemical characteristics, stability profile, and its interaction with the 5-HT1A receptor. Detailed experimental protocols and visual representations of key pathways are included to support researchers in their study design and execution.

Chemical and Physical Properties

WAY-100635 maleate salt is a white to off-white crystalline solid.[2][10] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide maleate | [1][4] |

| Molecular Formula | C29H38N4O6 | [11] |

| Molecular Weight | 538.64 g/mol | [2][3][11][12] |

| CAS Number | 634908-75-1 | [1][2][13] |

| Appearance | White to off-white solid/powder | [2][10] |

| Purity | ≥98% (HPLC) | [3][4] |

Solubility

The solubility of this compound salt has been determined in various solvents, which is a critical parameter for its use in in vitro and in vivo experimental settings.

| Solvent | Solubility | Reference |

| Water | 25 mg/mL | [2] |

| 50 mM | [10][13][14] | |

| Dimethyl Sulfoxide (DMSO) | >10 mg/mL | |

| 79 mg/mL (Sonication recommended) | [15][16] | |

| Ethanol (EtOH) | 79 mg/mL (Sonication recommended) | [15][16] |

| Phosphate-Buffered Saline (PBS) | 25 mg/mL | [15] |

Note: For aqueous solutions, warming the solution and using ultrasound may be necessary to achieve complete dissolution.[17] Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[10][13][18] It is recommended to prepare fresh aqueous solutions for immediate use.[9][12]

Melting Point and pKa

Stability Profile

The stability of this compound salt is crucial for its proper storage and use in experimental assays. It should be stored in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.[20] For long-term storage, it is recommended to keep the solid powder at -20°C.[20] Solutions of WAY-100635 are generally considered unstable and should be prepared fresh.[9][12]

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[5][17][18][21] These studies typically involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[5][21] While specific forced degradation data for this compound is limited in the public domain, an HPLC method can be used to separate the parent compound from its potential degradation products.[22]

Mechanism of Action and Signaling Pathways

WAY-100635 is a potent and selective antagonist of the 5-HT1A receptor, a G-protein coupled receptor (GPCR).[1][2][3][4][5][6][7][8][9] It exhibits high affinity for this receptor with reported Ki values in the nanomolar range.[3][7] As a "silent" antagonist, it does not possess intrinsic agonist activity.[9] In addition to its primary target, WAY-100635 has also been shown to act as a potent full agonist at the dopamine D4 receptor.[23]

The 5-HT1A receptor is primarily coupled to inhibitory G-proteins of the Gαi/o family.[24][25] Activation of the 5-HT1A receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[24][25] WAY-100635, as an antagonist, blocks this effect.

The signaling cascade initiated by 5-HT1A receptor activation is complex and involves multiple downstream effectors. The dissociation of the G-protein upon receptor activation releases the Gβγ subunit, which can directly modulate the activity of various ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition, and the inhibition of voltage-gated Ca2+ channels.[24]

Furthermore, the 5-HT1A receptor can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are involved in cell growth, survival, and neuroplasticity.[24]

Caption: 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

Determination of Melting Point (General Protocol)

A precise melting point for this compound is not consistently reported, but a standard method for its determination would be as follows:

-

Apparatus: A calibrated melting point apparatus.

-

Sample Preparation: A small amount of the crystalline this compound salt is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the melting point apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the point at which the substance begins to melt to the point at which it is completely liquid is recorded as the melting range.

Determination of pKa by Potentiometric Titration (General Protocol)

The pKa of WAY-100635 can be estimated using potentiometric titration.

-

Instrumentation: A calibrated pH meter with a suitable electrode and a burette.

-

Sample Preparation: A precisely weighed amount of this compound salt is dissolved in a suitable solvent (e.g., a co-solvent system of water and methanol if solubility is an issue) to a known concentration (e.g., 1 mM).[2]

-

Titration: The solution is made acidic (e.g., to pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).[2] The solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[2]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the midpoint(s) of the buffer region(s) or by calculating the first or second derivative of the titration curve to identify the equivalence point(s).

Caption: Workflow for pKa Determination.

In Vitro 5-HT1A Receptor Binding Assay ([3H]WAY-100635)

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the 5-HT1A receptor using [3H]WAY-100635.

-

Materials:

-

Rat hippocampal membranes (or other tissue/cell preparation expressing 5-HT1A receptors)

-

[3H]WAY-100635 (radioligand)

-

WAY-100635 (unlabeled, for non-specific binding determination)

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

-

-

Procedure: a. Prepare dilutions of the test compounds and [3H]WAY-100635 in the assay buffer. b. In a 96-well plate, add the assay buffer, the membrane preparation, the test compound (at various concentrations), and [3H]WAY-100635 (at a fixed concentration, typically near its Kd). c. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled WAY-100635 (e.g., 10 µM). d. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium (e.g., 60-120 minutes). e. Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. f. Wash the filters with ice-cold assay buffer to remove unbound radioligand. g. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). d. Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

Functional cAMP Assay

This protocol outlines a functional assay to measure the antagonistic effect of WAY-100635 on 5-HT1A agonist-induced inhibition of cAMP production.

-

Materials:

-

Cells expressing 5-HT1A receptors (e.g., CHO or HEK293 cells)

-

5-HT1A receptor agonist (e.g., 8-OH-DPAT)

-

WAY-100635

-

Forskolin (to stimulate adenylyl cyclase)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell culture medium

-

-

Procedure: a. Plate the cells in a 96-well plate and allow them to adhere. b. Pre-incubate the cells with various concentrations of WAY-100635 for a defined period. c. Add the 5-HT1A agonist at a fixed concentration (typically its EC80). d. Add forskolin to stimulate cAMP production. e. Incubate for a specified time to allow for cAMP accumulation. f. Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: a. Plot the cAMP concentration against the logarithm of the WAY-100635 concentration. b. Determine the IC50 value of WAY-100635 for the inhibition of the agonist's effect. c. This data will demonstrate the functional antagonism of WAY-100635 at the 5-HT1A receptor.

Conclusion

This compound salt is an indispensable tool for researchers studying the 5-HT1A receptor. A thorough understanding of its chemical and physical properties, stability, and mechanism of action is paramount for the design and interpretation of experiments. This guide provides a consolidated resource of this information, including practical experimental protocols, to aid the scientific community in their research endeavors. As with any chemical reagent, appropriate safety precautions should be taken during handling and storage.[20]

References

- 1. WAY 100635 maleate | 5-HT1A receptor Antagonist | Hello Bio [hellobio.com]

- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. WAY 100635 maleate | 5-HT1A Receptor Antagonists: R&D Systems [rndsystems.com]

- 4. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biopharminternational.com [biopharminternational.com]

- 6. researchgate.net [researchgate.net]

- 7. glpbio.com [glpbio.com]

- 8. researchgate.net [researchgate.net]

- 9. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound [sigmaaldrich.com]

- 14. Characterisation of the binding of [3H]WAY-100635, a novel 5-hydroxytryptamine1A receptor antagonist, to rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound | 5-HT Receptor | TargetMol [targetmol.com]

- 17. pharmtech.com [pharmtech.com]

- 18. agilent.com [agilent.com]

- 19. apexbt.com [apexbt.com]

- 20. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. WAY-100635 - Wikipedia [en.wikipedia.org]

- 24. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacokinetics of WAY-100635

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-100635, or N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridyl)cyclohexanecarboxamide, is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.[1] Its high affinity and selectivity have established it as a critical tool in neuroscience research, particularly as a radioligand for in vivo imaging studies of the 5-HT1A receptor system using Positron Emission Tomography (PET).[2] This technical guide provides an in-depth overview of the pharmacokinetics of WAY-100635, compiling essential data on its absorption, distribution, metabolism, and excretion (ADME), as well as its receptor binding characteristics. Detailed experimental protocols and visual representations of key processes are included to facilitate a comprehensive understanding for researchers and professionals in drug development.

Pharmacokinetic Profile

The pharmacokinetic properties of WAY-100635 have been characterized in both human and animal models. Following intravenous administration, it is rapidly cleared from the blood and plasma.[3] The compound readily crosses the blood-brain barrier, showing high uptake in brain regions rich in 5-HT1A receptors.[2][4]

Metabolism

WAY-100635 undergoes rapid metabolism, primarily to more polar compounds.[3] A significant metabolite, [O-methyl-11C]WAY-100634 (the descyclohexanecarbonyl analogue), has been identified in both monkeys and humans.[3] Notably, this metabolite also demonstrates high affinity for 5-HT1A receptors and alpha-1 adrenoceptors, which is a crucial consideration for the interpretation of PET imaging data.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative data on the binding affinity and metabolism of WAY-100635.

| Parameter | Value | Species | Assay | Reference |

| pIC50 (5-HT1A) | 8.87 | Rat | [3H]8-OH-DPAT displacement | [1] |

| IC50 (5-HT1A) | 0.91 nM | Human | Radioligand binding | [5] |

| Ki (5-HT1A) | 0.39 nM | Human | Radioligand binding | [5] |

| pA2 (5-HT1A) | 9.71 | Guinea-pig | Functional assay (ileum) | [1] |

| Kd ([3H]WAY-100635) | 0.10 nM | Rat | Radioligand binding | [6] |

| Kd ([3H]WAY-100635) | 1.1 nM | Human (post-mortem) | Autoradiography | [7] |

| Binding Affinity (D2L) | 940 nM | In vitro (HEK cells) | Radioligand binding | [5] |

| Binding Affinity (D3) | 370 nM | In vitro (HEK cells) | Radioligand binding | [5] |

| Binding Affinity (D4.2) | 16 nM | In vitro (HEK cells) | Radioligand binding | [5] |

| EC50 (D4.4) | 9.7 nM | In vitro (HEK cells) | Functional agonist assay | [5] |

Table 1: Receptor Binding Affinity of WAY-100635

| Species | Time Post-injection | Parent Compound (%) | Metabolite ([O-methyl-11C]WAY-100634) | Reference |

| Human | 60 min | 5% | Identified | [3] |

| Cynomolgus Monkey | 60 min | 40% | Identified | [3] |

Table 2: In Vivo Metabolism of [O-methyl-11C]WAY-100635 in Plasma

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the core experimental protocols used in the pharmacokinetic characterization of WAY-100635.

Radioligand Binding Assay

This assay is fundamental for determining the affinity of WAY-100635 for its target receptors.

Objective: To determine the binding affinity (IC50, Ki) of WAY-100635 for 5-HT1A receptors.

Materials:

-

[3H]8-OH-DPAT (radioligand)

-

WAY-100635 (unlabeled ligand)

-

Rat hippocampal membranes (or other tissue/cell preparations rich in 5-HT1A receptors)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

96-well microplates

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat hippocampal tissue in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in the binding buffer. Determine the protein concentration of the membrane preparation.[8]

-

Assay Setup: In a 96-well plate, add the membrane preparation (50-120 µg protein), varying concentrations of unlabeled WAY-100635, and a fixed concentration of [3H]8-OH-DPAT.[8]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[8]

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[8]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of WAY-100635 that inhibits 50% of the specific binding of [3H]8-OH-DPAT (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Positron Emission Tomography (PET) Imaging

PET imaging with radiolabeled WAY-100635 allows for the in vivo quantification and localization of 5-HT1A receptors in the living brain.

Objective: To visualize and quantify the distribution of 5-HT1A receptors in the brain.

Materials:

-

[11C]WAY-100635 (radiotracer)

-

PET scanner

-

Arterial blood sampling line (for input function measurement)

-

Gamma counter

-

HPLC system (for metabolite analysis)

Procedure:

-

Radiotracer Synthesis: Synthesize [11C]WAY-100635 with high specific activity.[9]

-

Subject Preparation: Position the subject (human or animal) in the PET scanner.

-

Radiotracer Injection: Administer a bolus injection of [11C]WAY-100635 intravenously.

-

PET Data Acquisition: Acquire dynamic PET scan data over a period of time (e.g., 90-120 minutes).[10]

-

Arterial Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma over time (the arterial input function).[9]

-

Metabolite Analysis: Analyze plasma samples using HPLC to determine the fraction of unchanged [11C]WAY-100635 over time.[3]

-

Image Reconstruction and Analysis: Reconstruct the PET data into a series of images. Using kinetic modeling that incorporates the arterial input function and metabolite data, calculate parameters such as the binding potential (BP), which reflects receptor density.

References

- 1. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the radioactive metabolites of the 5-HT1A receptor radioligand, [O-methyl-11C]WAY-100635, in monkey and human plasma by HPLC: comparison of the behaviour of an identified radioactive metabolite with parent radioligand in monkey using PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective in vivo labelling of brain 5-HT1A receptors by [3H]WAY 100635 in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]WAY-100635 for 5-HT1A receptor autoradiography in human brain: a comparison with [3H]8-OH-DPAT and demonstration of increased binding in the frontal cortex in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. PET Acquisition and Analysis [bio-protocol.org]

- 10. [Carbonyl-11C]N-(2-(1-(4-(2-Methoxyphenyl)-piperazinyl)ethyl)-N-pyridinyl)cyclohexanecarboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of WAY-100635 Maleate

Audience: Researchers, scientists, and drug development professionals.

Introduction: WAY-100635 is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, with a high affinity (IC50 = 0.91 nM and Ki = 0.39 nM). It is also known to be a potent agonist at the dopamine D4 receptor.[1][2] Due to its high selectivity for the 5-HT1A receptor over a range of other CNS receptors, it is a critical tool for studying the role of this receptor in various physiological and pathological processes.[3] Labeled with radioisotopes like [3H] or [11C], WAY-100635 is extensively used as a radioligand for in vitro and in vivo imaging studies of 5-HT1A receptors.[3][4][5] This document provides a detailed protocol for the in vivo administration of WAY-100635 maleate in rodent models, based on published research.

Data Presentation: In Vivo Dosing and Administration

The following tables summarize quantitative data on the in vivo administration of this compound in various rodent models and experimental paradigms.

Table 1: WAY-100635 Administration in Mice

| Dose Range | Administration Route | Vehicle | Strain/Sex | Purpose of Study | Reference |

| 0.01 - 1.0 mg/kg | Subcutaneous (s.c.) | Not Specified | Male resident mice | Behavioral studies (agonistic behavior) | [6] |

| Not Specified | Intravenous (i.v.) | Not Specified | Not Specified | In vivo 5-HT1A receptor binding | [3] |

| Not Specified | Intraperitoneal (i.p.) | Not Specified | Male ICR mice | Behavioral studies (head-twitch response) | [7] |

Table 2: WAY-100635 Administration in Rats

| Dose Range | Administration Route | Vehicle | Strain/Sex | Purpose of Study | Reference |

| 0.003 mg/kg (min. effective dose) | Subcutaneous (s.c.) | Not Specified | Not Specified | Antagonism of 8-OH-DPAT-induced behavioral syndrome | [8] |

| 0.01 mg/kg (ID50) | Subcutaneous (s.c.) | Not Specified | Not Specified | Antagonism of 8-OH-DPAT-induced behavioral syndrome | [8] |

| 0.3 - 1.0 mg/kg | Not Specified | Not Specified | Not Specified | Morris Water Maze performance | [9] |

| 1.0 mg/kg | Not Specified | Not Specified | Not Specified | Object recognition memory | [9] |

| 1.0 mg/kg | Subcutaneous (s.c.) | Not Specified | Male Sprague-Dawley | Nicotine abstinence signs | [1][2] |

| 2.0 mg/kg | Intravenous (i.v.) | Not Specified | Not Specified | Target engagement at 5-HT1A receptors | [10] |

Experimental Protocols

1. Preparation of this compound for In Vivo Administration

This compound solubility can be challenging in aqueous solutions. The use of co-solvents is often necessary.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

-

Protocol for a Vehicle Formulation (Example): A common vehicle formulation for lipophilic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. The following is an example protocol to prepare a stock solution and a final dosing solution.

-

Prepare a Stock Solution in DMSO:

-

Prepare the Final Dosing Solution:

-

For a final vehicle composition of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline, follow these steps:[11]

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add PEG300 and mix thoroughly until the solution is clear.

-

Add Tween 80 and mix again until clear.

-

Finally, add the saline or PBS to reach the final volume and concentration. Mix well.

-

It is recommended to prepare the final working solution fresh on the day of the experiment.[1]

-

-

2. In Vivo Administration Protocol (Rodents)

-

Animal Models:

-

Administration Routes:

-

Subcutaneous (s.c.) Injection:

-

Gently lift the loose skin on the back of the neck or along the flank to form a tent.

-

Insert a sterile needle (e.g., 25-27 gauge) into the base of the tented skin, parallel to the body.

-

Aspirate briefly to ensure a blood vessel has not been entered.

-

Inject the solution slowly.

-

Withdraw the needle and gently massage the injection site.

-

-

Intraperitoneal (i.p.) Injection:

-

Securely restrain the animal, exposing the abdomen.

-

Tilt the animal slightly head-down to move the abdominal organs away from the injection site.

-

Insert a sterile needle (e.g., 23-25 gauge) into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate to check for the aspiration of urine or intestinal contents.

-

Inject the solution.

-

Withdraw the needle.

-

-

Intravenous (i.v.) Injection (Tail Vein):

-

Warm the animal's tail using a heat lamp or warm water to dilate the lateral tail veins.

-

Place the animal in a suitable restrainer.

-

Swab the tail with alcohol.

-

Insert a sterile needle (e.g., 27-30 gauge) bevel up into one of the lateral tail veins.

-

Successful entry is often indicated by a flash of blood in the needle hub.

-

Inject the solution slowly.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

-

-

Dose and Volume:

-

The dose of this compound should be determined based on the specific research question and previous literature (see Tables 1 and 2).

-

The injection volume should be appropriate for the animal's size and the administration route (e.g., for mice, typically 5-10 mL/kg for s.c. and i.p. injections).

-

Signaling Pathways and Experimental Workflows

WAY-100635 Mechanism of Action

WAY-100635 acts as a silent antagonist at the 5-HT1A receptor. This means it binds to the receptor without activating it, thereby blocking the effects of the endogenous agonist, serotonin, as well as exogenous 5-HT1A agonists like 8-OH-DPAT. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Mechanism of WAY-100635 at the 5-HT1A receptor.

Experimental Workflow for In Vivo Study

The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 6. Lack of effect of the 5-HT(1A) receptor antagonist WAY-100635 on murine agonistic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The silent and selective 5-HT1A antagonist, WAY 100635, produces via an indirect mechanism, a 5-HT2A receptor-mediated behaviour in mice during the day but not at night. Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, in vitro and in vivo evaluation of 11C-O-methylated arylpiperazines as potential serotonin 1A (5-HT1A) receptor antagonist radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | 5-HT Receptor | TargetMol [targetmol.com]

Application Notes and Protocols for WAY-100635 Maleate in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

WAY-100635 maleate is a potent and selective antagonist of the serotonin 1A (5-HT1A) receptor, making it an invaluable tool in neuroscience research for elucidating the role of this receptor in various physiological and pathological processes.[1][2][3][4] As a "silent" antagonist, it exhibits high affinity for the 5-HT1A receptor without intrinsic agonist activity.[1][5][6] This characteristic allows for the precise investigation of the effects of blocking 5-HT1A receptor function. WAY-100635 has been extensively used in rodent behavioral studies to explore its effects on anxiety, depression, cognition, and other behavioral paradigms.[1][7][8][9] It is also recognized as an agonist at the dopamine D4 receptor, a factor to consider in experimental design.[2][3][4][10]

These application notes provide detailed protocols for the use of this compound in common rodent behavioral assays, along with key pharmacological data and visualizations of its mechanism of action and experimental workflows.

Data Presentation

Pharmacological and Physicochemical Properties of this compound

| Parameter | Value | Species/System | Reference |

| Binding Affinity | |||

| IC50 (vs [3H]8-OH-DPAT) | 1.35 nM | Rat Hippocampus | [1][6] |

| IC50 | 0.91 nM | 5-HT1A Receptor | [2][4] |

| IC50 | 2.2 nM | Rat 5-HT1A Receptor | [3] |

| Ki | 0.39 nM | 5-HT1A Receptor | [2][4] |

| Ki | 0.84 nM | Rat 5-HT1A Receptor | [3] |

| pIC50 | 8.87 | Rat Hippocampal Membranes | [5] |

| pIC50 | 8.9 | 5-HT1A Receptor | [2][4] |

| pA2 | 9.71 | Guinea-pig Ileum | [5][6] |

| Dopamine Receptor Affinity | |||

| D4 Receptor Activity | Potent Agonist | HEK-D4.4 cells | [2][10] |

| D4.2 Receptor Binding Affinity (Kd) | 2.4 nM | [2][4] | |

| D4.4 Receptor Binding Affinity | 3.3 nM | [2][4] | |

| D4.4 Receptor Agonist EC50 | 9.7 nM | HEK-D4.4 cells | [2][4] |

| Solubility | |||

| Water | 25 mM | [3] | |

| Water | 50 mM | [11] | |

| DMSO | 79 mg/mL | [12] | |

| Ethanol | 79 mg/mL | [12] | |

| Effective Doses in Behavioral Studies | |||

| Antagonism of 8-OH-DPAT-induced behavior | 0.003 mg/kg (s.c., min. effective dose) | Rat | [5][6] |

| Antagonism of 8-OH-DPAT-induced behavior | 0.01 mg/kg (s.c., ID50) | Guinea-pig | [5][6] |

| Anxiolytic-like effects (Elevated Plus Maze) | 3.0 µg (intra-MRN infusion) | Mouse | [13] |

| Motor/exploratory behavior effects | 0.4 mg/kg (systemic) | Rat | [9][14] |

| Nicotine withdrawal attenuation | 1 mg/kg (s.c.) | Rat | [4] |

Signaling Pathway and Mechanism of Action

WAY-100635 acts as a potent antagonist at the 5-HT1A receptor, which is a G protein-coupled receptor (GPCR) coupled to Gi/o proteins.[15] By blocking this receptor, WAY-100635 prevents the binding of endogenous serotonin (5-HT). This disinhibits adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA). At presynaptic autoreceptors on serotonergic neurons in the raphe nuclei, this antagonism leads to increased neuronal firing and serotonin release in projection areas.[7][16] Postsynaptically, it blocks 5-HT's inhibitory effects.

Caption: Mechanism of action of WAY-100635 at pre- and postsynaptic 5-HT1A receptors.

Experimental Workflow for Rodent Behavioral Studies

A typical workflow for a rodent behavioral study involving WAY-100635 includes several key stages, from animal acclimatization to data analysis.

Caption: General experimental workflow for a rodent behavioral study with WAY-100635.

Experimental Protocols

Preparation of this compound Solution

-

Vehicle Selection: this compound is soluble in water and saline.[3][11] Sterile 0.9% saline is a commonly used vehicle for subcutaneous (s.c.) and intraperitoneal (i.p.) injections.

-

Calculation: Determine the required concentration based on the desired dose (mg/kg) and the injection volume (typically 1-10 ml/kg for rats and 10 ml/kg for mice). The molecular weight of this compound is 538.64 g/mol .[3]

-

Dissolution: Weigh the appropriate amount of this compound powder and dissolve it in the calculated volume of vehicle. Gentle warming and vortexing may be required to ensure complete dissolution.[11]

-

Storage: Stock solutions can be aliquoted and stored at -20°C for up to 3 months.[4][11] Avoid repeated freeze-thaw cycles.[4]

Elevated Plus Maze (EPM) for Anxiety-Like Behavior